molecular formula C15H14N4O2 B2685269 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034230-87-8

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No. B2685269
CAS RN: 2034230-87-8
M. Wt: 282.303
InChI Key: TVUYNLMKTZOCJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was described via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using various techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR). The structure was confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the boiling point of a similar compound was predicted to be 799.1±60.0 °C, and the density was predicted to be 1.40±0.1 g/cm3 .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .

Molecular Docking Studies

The compound has been used in molecular docking studies to justify the better antileishmanial activity of certain compounds . This involves the interaction of the compound with a protein to predict the orientation and the affinity of the compound to the protein .

Synthesis of Hydrazine-Coupled Pyrazoles

The compound is used in the synthesis of hydrazine-coupled pyrazoles . These synthesized compounds were evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

Pharmacological Targeting in Tumor Microenvironment

The compound has been evaluated for its potential in pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment . This is a novel therapeutic strategy in the treatment of glioblastoma multiforme .

Inhibitory Potency Evaluation for Selected Kinases

The compound has been evaluated for its inhibitory potency for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2) . This is part of the ongoing research on small molecules blocking MPS1 activity, which has led to the identification of potent inhibitors and even clinical candidates .

Role in NAD+ Salvage Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases . The compound has been used in the research related to this pathway .

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-19-9-14(8-18-19)13-4-11(5-16-7-13)6-17-15(20)12-2-3-21-10-12/h2-5,7-10H,6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUYNLMKTZOCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-3-carboxamide

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